molecular formula C19H20N2O2 B7532426 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea

1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea

Cat. No.: B7532426
M. Wt: 308.4 g/mol
InChI Key: OWNNRDLCUGWGFO-ZGUYJTEBSA-N
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Description

1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea is a chemical compound that has shown potential in scientific research applications. It is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea involves its ability to inhibit the activity of PKC isoforms. PKC plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Inhibition of PKC activity has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PKC activity has been shown to affect cell growth, proliferation, and differentiation. It has also been shown to affect the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea in lab experiments include its potential as a kinase inhibitor and its ability to target specific PKC isoforms. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea. These include further studies on its potential as a treatment for cancer and Alzheimer's disease, as well as its potential as a kinase inhibitor for other diseases. Additionally, further studies are needed to determine its efficacy and safety in vivo and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea has been achieved through various methods. One such method involves the reaction of 1,2-dihydro-1,2-azaborine with 2-phenylcyclopropylamine in the presence of a palladium catalyst. Another method involves the reaction of 1,2-dihydro-1,2-azaborine with 2-phenylcyclopropylisocyanate. Both methods have been successful in synthesizing the compound.

Scientific Research Applications

1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea has shown potential in scientific research applications. It has been studied for its potential as a kinase inhibitor, specifically targeting the protein kinase C (PKC) isoforms. It has also been studied for its potential as a treatment for various diseases, including cancer and Alzheimer's disease.

Properties

IUPAC Name

1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-17-10-13-8-4-5-9-14(13)18(17)21-19(23)20-16-11-15(16)12-6-2-1-3-7-12/h1-9,15-18,22H,10-11H2,(H2,20,21,23)/t15?,16?,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNNRDLCUGWGFO-ZGUYJTEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)NC2C(CC3=CC=CC=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)NC3CC3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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